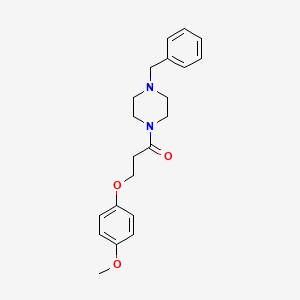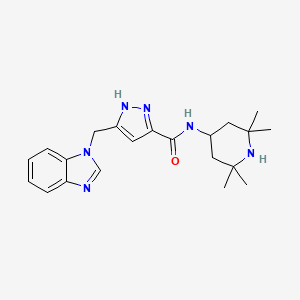![molecular formula C15H25N5O2S2 B5473640 N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5473640.png)
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE: is a complex organic compound with a molecular formula of C13H21N3OS2 This compound is characterized by the presence of a thiadiazole ring, a sec-butylsulfanyl group, and a dimethyltetrahydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the ring formation.
Introduction of the Sec-Butylsulfanyl Group: The sec-butylsulfanyl group is introduced through a substitution reaction, where a suitable sec-butylsulfanyl precursor reacts with the thiadiazole ring.
Attachment of the Dimethyltetrahydropyridine Moiety: The final step involves the coupling of the dimethyltetrahydropyridine moiety to the thiadiazole ring, typically through an amide bond formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sec-butylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the amide groups, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring or the sec-butylsulfanyl group are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring and the sec-butylsulfanyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE can be compared with other similar compounds, such as:
- N-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- N-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- N-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
These compounds share the thiadiazole ring and sec-butylsulfanyl group but differ in other functional groups, leading to variations in their chemical properties and biological activities
Eigenschaften
IUPAC Name |
3-N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S2/c1-5-10(2)23-14-18-17-13(24-14)16-12(21)11-7-6-8-20(9-11)15(22)19(3)4/h10-11H,5-9H2,1-4H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCADZQUKMPNKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5473567.png)
![N-cycloheptyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5473587.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5473595.png)
![(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5473597.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[7-methyl-2-(4-morpholinyl)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5473615.png)
![4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5473626.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(pyridin-3-yloxy)acetamide](/img/structure/B5473631.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5473638.png)
![6-ethyl-3-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carbonyl]-1,5-dimethylpyridin-2-one](/img/structure/B5473649.png)
![(5E)-3-ethyl-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B5473653.png)
![3-(4-methoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B5473656.png)
![N-methyl-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetamide dihydrochloride](/img/structure/B5473667.png)
